Mogrol
説明
Mogrol is a cucurbitane-type tetracyclic triterpenoid and the aglycone precursor of mogrosides, a class of natural sweeteners derived from Siraitia grosvenorii (monk fruit) . Structurally, this compound has a molecular weight of 476.7 Da, with four hydrogen bond donors and four hydrogen bond acceptors, contributing to its bioavailability and interaction with biological targets . Unlike its glycosylated derivatives (e.g., mogroside V), this compound lacks sugar moieties, which explains its bitter taste and distinct pharmacological properties .
This compound exhibits diverse biological activities, including anti-obesity, antidiabetic, anticancer, anti-inflammatory, and TGR5 receptor agonism, primarily through modulation of AMP-activated protein kinase (AMPK), STAT3, ERK, CREB, and NF-κB pathways . Its low natural abundance in monk fruit (0.55–0.65% in fresh fruit) has driven efforts to produce it via synthetic biology and metabolic engineering .
特性
IUPAC Name |
(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBBRAAICDTIS-AYEHCKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Natural Extraction and Limitations
Conventional Isolation from Siraitia grosvenorii
Mogrol is traditionally extracted from mature S. grosvenorii fruits via solvent extraction, typically using ethanol or methanol, followed by chromatographic purification. However, the process is inefficient, requiring large biomass inputs and yielding subgram quantities per kilogram of dried fruit. Environmental factors such as soil composition, climate variability, and pest infestations further destabilize production, rendering industrial-scale extraction economically unviable.
Challenges in Phytochemical Synthesis
Chemical synthesis of this compound is hindered by its complex tetracyclic structure, which necessitates stereoselective oxidation at C-11 and C-24 positions. Early attempts to replicate this pathway in vitro failed due to low regioselectivity and side reactions, underscoring the need for biocatalytic approaches.
Microbial Biosynthesis in Engineered Saccharomyces cerevisiae
Pathway Construction and Modular Engineering
The de novo this compound biosynthesis pathway in S. cerevisiae involves four enzymatic steps (Figure 1):
- Squalene Epoxidation : ERG1 (squalene epoxidase) converts squalene to 2,3-oxidosqualene.
- Cyclization : SgCDS (cucurbitadienol synthase) cyclizes 2,3-oxidosqualene into cucurbitadienol.
- Hydroxylation : SgEPH3 (epoxide hydrolase) introduces hydroxyl groups at C-24 and C-25.
- C-11 Oxidation : CYP87D18 (cytochrome P450 monooxygenase) catalyzes C-11 oxidation to yield this compound.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene Source | Function | Localization |
|---|---|---|---|
| ERG1 | S. cerevisiae | Squalene epoxidation | Endoplasmic Reticulum (ER) |
| SgCDS | S. grosvenorii | Cucurbitadienol cyclization | Lipid Droplets |
| SgEPH3 | S. grosvenorii | Epoxide hydrolysis | Cytosol |
| CYP87D18 | S. grosvenorii | C-11 oxidation | ER |
Strain Engineering for Precursor Pool Augmentation
Acetyl-CoA Optimization
Knockout of CIT2 (citrate synthase) and MLS1 (malate synthase) in the glyoxylate shunt redirected acetyl-CoA toward squalene biosynthesis, increasing intracellular squalene titers by 1.86-fold. Strain MOR010, harboring three copies of ERG1, achieved 5.67 μg/L this compound, though excessive ERG1 expression (four copies) reduced yields due to metabolic burden.
Squalene Module Balancing
CRISPR interference (CRISPRi) was employed to downregulate the native sterol synthesis pathway, prioritizing squalene flux toward this compound. Overexpression of ERG1 under the galactose-inducible promoter GAL1,10 enhanced 2,3-oxidosqualene production, with squalene titers reaching 1,002.9 mg/L in strain MOR010.
Cytochrome P450-CPR Pairing for Catalytic Efficiency
CPR Compatibility Screening
CYP87D18 requires cytochrome P450 reductases (CPRs) for electron transfer during C-11 oxidation. Coexpression with AtCPR1 (from Arabidopsis thaliana) increased this compound titers to 9.1 μg/L, whereas SgCPR2 (from S. grosvenorii) reduced yields by 40%.
Table 2: CPR-CYP Pairing Outcomes
| CPR Source | This compound Titer (μg/L) | Biomass (OD600) |
|---|---|---|
| AtCPR1 | 9.1 | 12.4 |
| AtCPR2 | 3.2 | 10.1 |
| SgCPR2 | 2.7 | 9.8 |
Subcellular Localization Engineering
Targeting CYP87D18 and AtCPR1 to the endoplasmic reticulum (ER) via SEC12 signal peptides improved electron transfer efficiency, as confirmed by GFP-mCherry colocalization microscopy. ER-localized enzymes exhibited 2.3-fold higher activity compared to cytosolic variants.
Analytical Validation of this compound Production
High-Performance Liquid Chromatography (HPLC)
Squalene was quantified using a C18 ODS column (5 μm, 250 × 4.6 mm) with isocratic elution (100% acetonitrile, 1.6 mL/min). Retention time for squalene was 8.2 min, with a detection limit of 0.1 μg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound was identified via positive-ion mode electrospray ionization (ESI+), showing a dominant ion at m/z 521.389 ([M+H]+). Quantification using external calibration curves confirmed a linear range of 0.5–50 ng/mL (R² = 0.998).
化学反応の分析
Types of Reactions: Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
科学的研究の応用
Pharmacological Properties of Mogrol
This compound exhibits a range of pharmacological activities that position it as a promising candidate for therapeutic development. Key properties include:
- Neuroprotective Effects : this compound has been shown to mitigate neuroinflammation and memory impairment, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Research indicates that this compound can suppress the growth of various cancer cell lines, including leukemia. It operates through mechanisms involving the inhibition of the ERK1/2 and STAT3 signaling pathways, leading to apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects in vitro and in vivo, reducing levels of pro-inflammatory cytokines and nitric oxide production in models of inflammation .
- Metabolic Benefits : The compound has been linked to antihyperglycemic and antilipidemic effects by activating the AMP-activated protein kinase pathway, making it relevant for managing diabetes and obesity .
Anticancer Applications
A study conducted on K562 leukemia cells revealed that this compound inhibited cell growth by downregulating p-ERK1/2 and p-STAT3 levels, which are critical for tumor cell survival. The treatment led to increased expression of p21, resulting in G0/G1 cell cycle arrest and enhanced apoptosis . This dual action suggests this compound could serve as a potent therapeutic agent in leukemia treatment.
Neuroprotective Applications
This compound's neuroprotective effects were evaluated through its ability to reduce neuroinflammation and oxidative stress in models of neurodegeneration. In vivo studies indicated that this compound administration improved cognitive function and reduced neuronal damage in experimental models . These findings underscore its potential use in developing treatments for Alzheimer's disease.
Anti-inflammatory Applications
In a recent study, this compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced RAW 264.7 cells. Results showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM . This suggests its potential utility in treating inflammatory diseases.
Summary Table of this compound Applications
作用機序
Mogrol exerts its effects through various molecular targets and pathways:
- Extracellular Signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription (STAT) Pathways: this compound inhibits these pathways, leading to the suppression of leukemia cell growth and induction of apoptosis .
AMP-activated protein kinase (AMPK) Pathway: this compound activates AMPK, leading to improved glucose uptake and lipid metabolism, contributing to its antihyperglycemic and antilipidemic effects.
Nuclear Factor-kappa B (NF-κB) Pathway: this compound suppresses NF-κB signaling, reducing inflammation and oxidative stress.
類似化合物との比較
Key Findings :
- This compound is pharmacologically active, while mogrosides primarily serve as sweeteners or prodrugs .
- Glycosylation reduces this compound’s bitterness but abolishes its ability to activate AMPK and TGR5 .
This compound vs. Berberine
Both compounds suppress adipogenesis in 3T3-L1 cells but differ mechanistically:
- Common Effects :
- Divergence: this compound: No effect on cell viability at ≤50 µM; suppresses STAT3 and ERK pathways . Berberine: Higher cytotoxicity; lacks direct STAT3 modulation .
This compound vs. Genistein
- Genistein : Inhibits C/EBPβ DNA binding without affecting CREB phosphorylation .
- This compound : Suppresses both C/EBPβ and CREB pathways, with stronger AMPK activation .
Pharmacological Target Comparison
AMPK Activation
Implications : this compound derivatives are promising for metabolic disorders due to superior AMPK activation .
TGR5 Agonism
- This compound : Binds TGR5 orthosteric pocket (W75, R80, S247 residues); stimulates insulin secretion (EC₅₀: 20 µM) .
- INT-777 (Bile Acid Derivative) : Similar binding residues but lower specificity for pancreatic β-cells .
Anticancer Mechanisms
生物活性
Mogrol, a natural compound derived from Siraitia grosvenorii, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Anticancer Properties
This compound has shown promising anticancer effects, particularly in leukemia. Research indicates that this compound inhibits the growth of K562 leukemia cells through the suppression of the ERK1/2 and STAT3 signaling pathways. Specifically, this compound treatment leads to:
- Decreased phosphorylation of ERK1/2 : This reduction correlates with decreased expression of Bcl-2, a protein that promotes cell survival. The inhibition of Bcl-2 expression facilitates apoptosis in cancer cells .
- Inhibition of STAT3 phosphorylation : this compound significantly reduces p-STAT3 levels, which is crucial for cell proliferation and survival in many cancers .
- Induction of cell cycle arrest : this compound enhances p21 expression, leading to G0/G1 phase cell cycle arrest, further contributing to its anticancer effects .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Signaling Pathway Modulation : this compound's ability to inhibit key signaling pathways (ERK1/2 and STAT3) is central to its anticancer activity.
- AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis and has implications in metabolic disorders .
- TGR5 Activation : Recent studies have shown that this compound selectively activates the G-protein-coupled bile acid receptor TGR5, leading to enhanced insulin secretion under low-glucose conditions. This mechanism may contribute to its antihyperglycemic effects .
Pharmacological Properties
This compound's pharmacological profile extends beyond anticancer activity:
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by activating AMPK signaling pathways, which can alleviate conditions such as neuroinflammation and pulmonary fibrosis .
- Neuroprotective Effects : Studies suggest that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
- Antidiabetic Effects : this compound's role in enhancing insulin secretion suggests potential applications in managing diabetes mellitus. Its activation of TGR5 in pancreatic β-cells promotes insulin release, aiding glucose metabolism .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potential of this compound:
Q & A
Q. How is Mogrol structurally characterized, and what analytical methods validate its molecular identity?
this compound (CAS 88930-15-8) is identified via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key parameters include its molecular formula (C₃₀H₅₂O₄), molecular weight (476.73 g/mol), and stereochemical configuration (10α,24R). Purity (≥98%) is confirmed via HPLC with UV detection at 210 nm, while stability is assessed under controlled storage conditions (-20°C, desiccated) .
Q. What in vitro models are suitable for studying this compound’s anti-proliferative effects?
The K562 leukemia cell line is widely used to evaluate this compound’s dose-dependent cell cycle arrest (G0/G1 phase) and apoptosis induction. Key methodologies include:
Q. How do researchers ensure this compound’s solubility and bioavailability in experimental systems?
this compound is dissolved in DMSO (stock concentration ≤10 mM) and diluted in culture media (final DMSO ≤0.1%). For in vivo studies, bioavailability is enhanced via oral gavage in murine models, with pharmacokinetic parameters (e.g., Cmax, Tmax) monitored using LC-MS/MS .
Advanced Research Questions
Q. What experimental designs address contradictions in this compound’s dual roles in inflammation (pro- vs. anti-inflammatory)?
Conflicting results (e.g., NF-κB inhibition vs. NLRP3 inflammasome activation) require:
- Context-specific models : Compare outcomes in acute (LPS-induced colitis) vs. chronic inflammation models.
- Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify pathway crosstalk.
- Dose-response validation : Test low (1–10 µM) vs. high (50–100 µM) concentrations to delineate biphasic effects .
Q. How can researchers optimize this compound’s therapeutic efficacy against neurodegenerative disorders?
Focus on blood-brain barrier (BBB) penetration and target engagement:
Q. What statistical approaches are recommended for analyzing this compound’s multi-target mechanisms?
Use multivariate analysis (e.g., PCA or PLS-DA) to correlate molecular targets (ERK1/2, AMPK) with phenotypic outcomes. For dose-time-response data, apply nonlinear mixed-effects modeling (NONMEM) .
Methodological Guidelines
- Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., siRNA knockdown of ERK1/2 alongside this compound treatment) .
- Multi-target studies : Employ network pharmacology tools (e.g., STRING, KEGG Mapper) to map this compound’s polypharmacology .
- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and report raw data in public repositories (e.g., Zenodo).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
